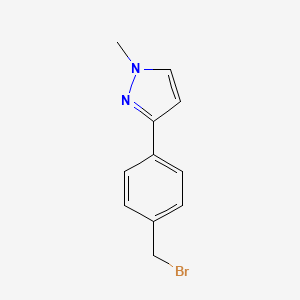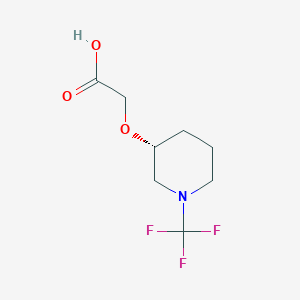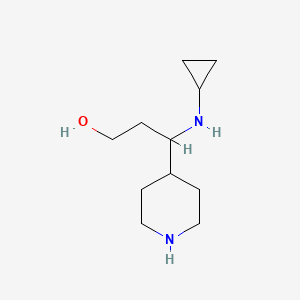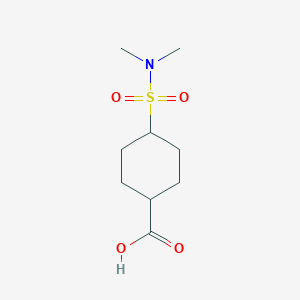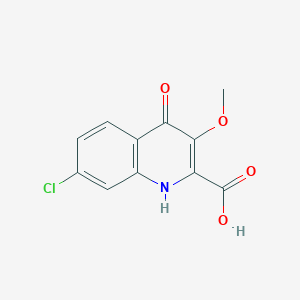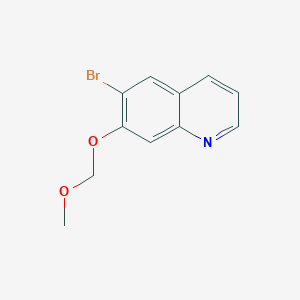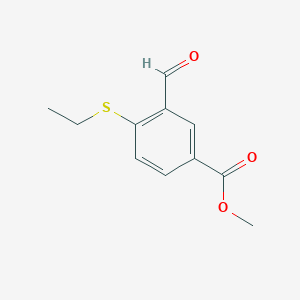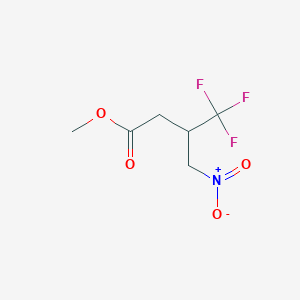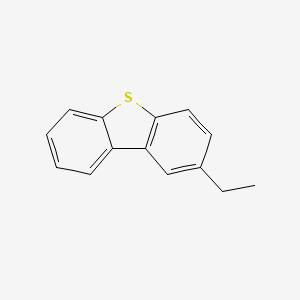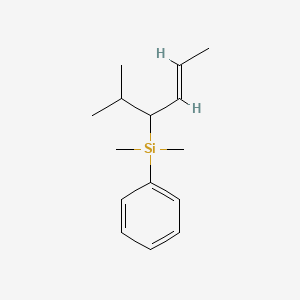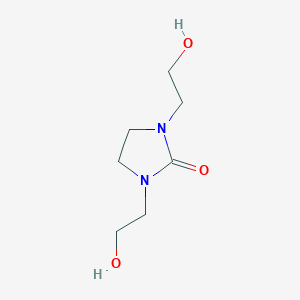
1,3-Bis(2-hydroxyethyl)imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(2-hydroxyethyl)imidazolidin-2-one is a chemical compound belonging to the class of imidazolidinones. It is characterized by the presence of two hydroxyethyl groups attached to the nitrogen atoms of the imidazolidinone ring. This compound is of significant interest due to its diverse applications in various fields, including pharmaceuticals, organic synthesis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis(2-hydroxyethyl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 2-[(2-aminoethyl)amino]ethanol with carbon dioxide in the presence of a catalyst such as γ-Al2O3 at elevated temperatures (250°C) in supercritical CO2 . Another method includes the reaction of 1-(2,2-dimethoxyethyl)urea with aromatic and heterocyclic nucleophiles under acid-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may utilize heterogeneous catalysts to enhance the reaction rate and selectivity. Supercritical CO2 is often employed as a green solvent to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(2-hydroxyethyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to aldehydes or ketones using oxidizing agents.
Substitution: Reaction with nucleophiles to form substituted imidazolidinones.
Esterification: Reaction with carboxylic acids to form esters.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Acid Catalysts: Such as sulfuric acid or hydrochloric acid for substitution reactions.
Carboxylic Acids: For esterification reactions.
Major Products
Aldehydes/Ketones: Formed from oxidation reactions.
Substituted Imidazolidinones: Formed from substitution reactions.
Esters: Formed from esterification reactions.
Applications De Recherche Scientifique
1,3-Bis(2-hydroxyethyl)imidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial and antitumor properties.
Industry: Utilized in the production of polymers and as a stabilizer in formulations.
Mécanisme D'action
The mechanism of action of 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . The compound’s hydroxyethyl groups play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazolidin-2-one: Lacks the hydroxyethyl groups, making it less hydrophilic.
1,3-Bis(hydroxymethyl)imidazolidin-2-one: Contains hydroxymethyl groups instead of hydroxyethyl groups.
Benzimidazolidin-2-one: Contains a benzene ring fused to the imidazolidinone ring, altering its chemical properties.
Uniqueness
1,3-Bis(2-hydroxyethyl)imidazolidin-2-one is unique due to its dual hydroxyethyl groups, which enhance its solubility in water and its ability to form hydrogen bonds. This makes it particularly useful in applications requiring high solubility and specific interactions with biological molecules .
Propriétés
Numéro CAS |
71298-49-2 |
|---|---|
Formule moléculaire |
C7H14N2O3 |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
1,3-bis(2-hydroxyethyl)imidazolidin-2-one |
InChI |
InChI=1S/C7H14N2O3/c10-5-3-8-1-2-9(4-6-11)7(8)12/h10-11H,1-6H2 |
Clé InChI |
PILSZASKQKTAQJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)N1CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



